7-Hydroxy Prochlorperazine-d8
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Overview
Description
7-Hydroxy Prochlorperazine-d8 is a deuterium-labeled derivative of 7-Hydroxy Prochlorperazine. It is a stable isotope compound used primarily in scientific research. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a heavier isotope of hydrogen. This modification is often employed to study the pharmacokinetics and metabolic pathways of drugs.
Preparation Methods
The synthesis of 7-Hydroxy Prochlorperazine-d8 typically involves the deuteration of 7-Hydroxy Prochlorperazine. This process can be achieved through various methods, including:
In Vitro Metabolic Reactions: This method involves the use of enzymes or chemical catalysts to introduce deuterium into the parent compound.
In Vivo Metabolic Reactions: This approach uses living organisms to metabolize the parent compound, resulting in the incorporation of deuterium.
Chemical Reactions Analysis
7-Hydroxy Prochlorperazine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, where a halogen atom replaces a hydrogen atom, are typical examples.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Hydroxy Prochlorperazine-d8 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: The compound is used to trace the metabolic pathways and distribution of drugs within the body.
Quantitative Analysis: It serves as an internal standard in mass spectrometry to quantify the concentration of drugs and their metabolites.
Drug Development: Researchers use it to study the effects of deuterium substitution on the pharmacokinetic and metabolic profiles of pharmaceuticals .
Mechanism of Action
The mechanism of action of 7-Hydroxy Prochlorperazine-d8 is similar to that of its parent compound, 7-Hydroxy Prochlorperazine. It primarily acts as an antagonist of dopamine receptors, particularly the D2 receptors in the brain. This action helps in the treatment of conditions like nausea, vomiting, and certain psychiatric disorders. The deuterium substitution does not significantly alter the mechanism but may affect the pharmacokinetics and metabolic stability of the compound .
Comparison with Similar Compounds
7-Hydroxy Prochlorperazine-d8 is unique due to its deuterium labeling. Similar compounds include:
7-Hydroxy Prochlorperazine: The non-deuterated version, which has similar pharmacological properties but different pharmacokinetic profiles.
Prochlorperazine: A parent compound used in the treatment of nausea, vomiting, and psychiatric disorders.
Chlorpromazine: Another phenothiazine derivative with similar therapeutic uses but different chemical structure and properties .
Properties
Molecular Formula |
C20H24ClN3OS |
---|---|
Molecular Weight |
398.0 g/mol |
IUPAC Name |
8-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazin-3-ol |
InChI |
InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-5-4-16(25)14-20(17)26-19-6-3-15(21)13-18(19)24/h3-6,13-14,25H,2,7-12H2,1H3/i9D2,10D2,11D2,12D2 |
InChI Key |
BRUHMTGXYBUCRP-PMCMNDOISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.